molecular formula C19H17N3 B14580717 2,4-Diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine CAS No. 61586-93-4

2,4-Diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

Cat. No.: B14580717
CAS No.: 61586-93-4
M. Wt: 287.4 g/mol
InChI Key: PSORBEXNGSQNKU-UHFFFAOYSA-N
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Description

2,4-Diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are characterized by a bicyclic structure consisting of fused pyridine and pyrimidine rings. The presence of phenyl groups at positions 2 and 4 adds to the compound’s complexity and potential for diverse chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method includes the condensation of aldehydes with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione and 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile via a cooperative vinylogous anomeric based oxidation mechanism . Another approach involves the use of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced tetrahydropyrido derivatives, and substituted phenyl derivatives .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of dihydrofolate reductase (DHFR). By binding to DHFR with high affinity, it reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine, thereby halting RNA and DNA synthesis. This mechanism is particularly effective in targeting rapidly dividing cancer cells .

Properties

CAS No.

61586-93-4

Molecular Formula

C19H17N3

Molecular Weight

287.4 g/mol

IUPAC Name

2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

InChI

InChI=1S/C19H17N3/c1-3-8-14(9-4-1)17-16-12-7-13-20-19(16)22-18(21-17)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,20,21,22)

InChI Key

PSORBEXNGSQNKU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=C(N=C2NC1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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